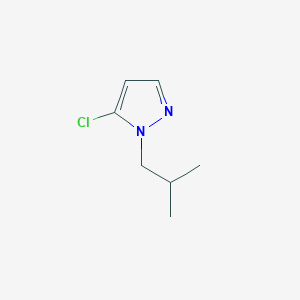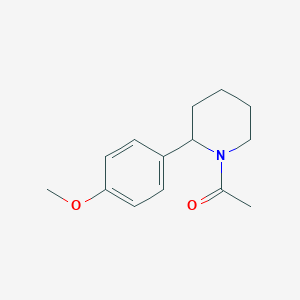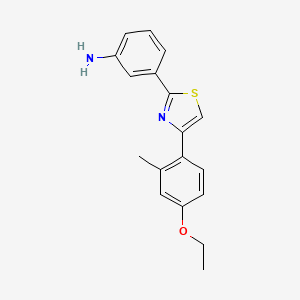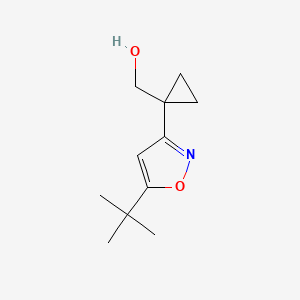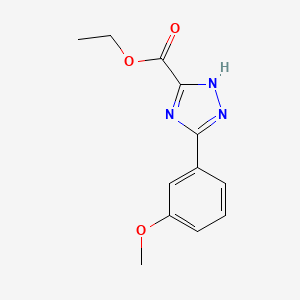
ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルは、トリアゾール誘導体と呼ばれる化学物質に属します。トリアゾールは、3つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、エチルエステル基、メトキシフェニル基、およびトリアゾール環の存在を特徴としています。
準備方法
3-(3-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルの合成は、通常、以下の手順が含まれます。
出発物質: 合成は、3-メトキシベンズアルデヒドと酢酸エチルの調製から始まります。
ヒドラゾンの生成: 3-メトキシベンズアルデヒドをヒドラジン水和物と反応させて、対応するヒドラゾンを生成します。
環化: 次に、ヒドラゾンを、酢酸などの適切な触媒の存在下で酢酸エチルと環化させて、トリアゾール環を生成します。
エステル化: 最後のステップは、トリアゾール誘導体をエタノールでエステル化して、3-(3-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルを得ることです。
工業生産方法には、収率と純度を高めるために、温度、圧力、触媒濃度などの反応条件を最適化することが含まれる場合があります。
化学反応の分析
3-(3-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化し、対応する酸化生成物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行い、還元された誘導体を生成することができます。
置換: フェニル環上のメトキシ基は、ハロゲンやアルキル化剤などの試薬を用いて求核置換反応を起こし、置換された生成物を生成することができます。
加水分解: エステル基は、酸性または塩基性条件下で加水分解して、対応するカルボン酸を生成することができます。
これらの反応で一般的に使用される試薬と条件には、エタノール、メタノール、ジクロロメタンなどの溶媒、ならびに酸、塩基、遷移金属錯体などの触媒が含まれます。
科学研究への応用
3-(3-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルは、次のような幅広い科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌性、抗真菌性、抗がん性など、潜在的な生物活性を研究されています。
医学: がんや感染症などのさまざまな病気に対する治療薬としての可能性を探るための研究が進行中です。
産業: その独自の化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されます。
科学的研究の応用
Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
3-(3-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルの作用機序には、特定の分子標的および経路との相互作用が含まれます。トリアゾール環は、酵素や受容体と相互作用し、その活性を阻害することが知られています。メトキシフェニル基は、化合物の標的への結合親和性を高め、生物活性を高める可能性があります。関与する正確な分子標的および経路は現在も調査中であり、特定の用途に応じて異なる場合があります。
類似の化合物との比較
3-(3-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルは、次のような他の類似の化合物と比較することができます。
3-(4-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチル: メトキシ基がパラ位にある構造が類似しています。
3-(3-クロロフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチル: メトキシ基の代わりにクロロ基を持つ構造が類似しています。
3-(3-メチルフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチル: メトキシ基の代わりにメチル基を持つ構造が類似しています。
3-(3-メトキシフェニル)-1H-1,2,4-トリアゾール-5-カルボン酸エチルのユニークさは、その特定の置換パターンにあります。この置換パターンは、その類似体と比較して、異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with the methoxy group at the para position.
Ethyl 3-(3-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a chloro group instead of a methoxy group.
Ethyl 3-(3-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,14,15) |
InChIキー |
KDZQHRZDGPSARD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


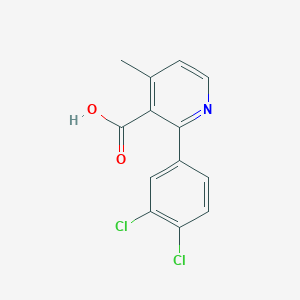

![6-(2,4-Dichlorophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796466.png)
![3-(6-Mesitylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11796476.png)
